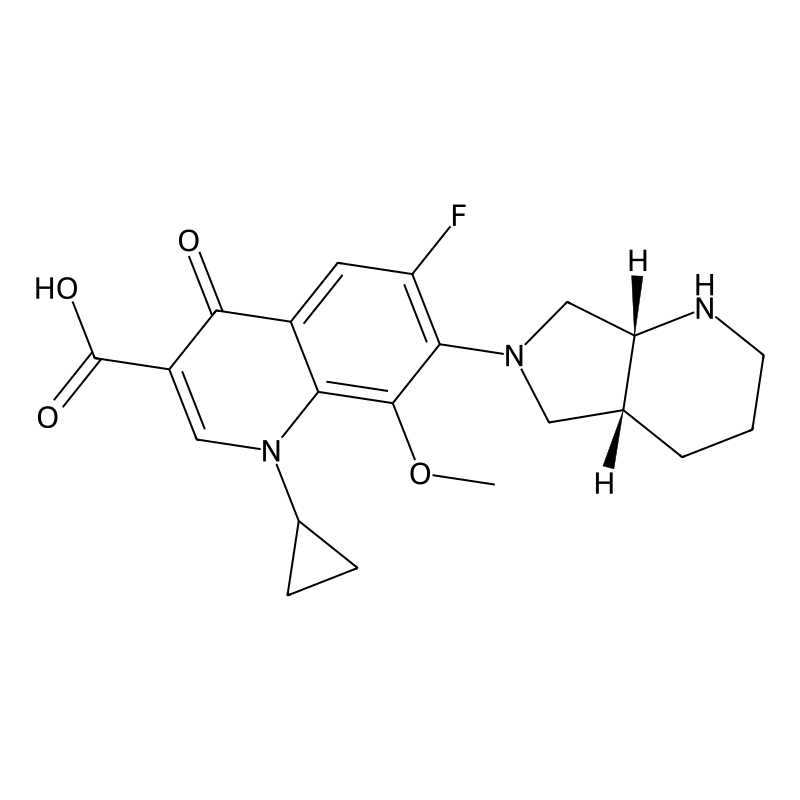

Moxifloxacin isoMer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enantiomeric Separation

Scientific Field: Chromatography

Application Summary: Moxifloxacin and its (R,R)-isomer are separated and quantified in bulk drug samples using a new stereospecific LC method.

Methods of Application: The method involves ligand-exchange liquid chromatography on a reversed phase column using an aqueous mobile phase containing the chiral reagent l-isoleucine-Cu (II).

Results: The achiral ODS column offers good separation of the two enantiomers in less than 20 minutes.

Simultaneous Determination with Flavoxate

Scientific Field: Pharmaceutical Analysis

Application Summary: Moxifloxacin HCl (MOX) and flavoxate HCl (FLX) are simultaneously determined in formulations.

Methods of Application: The method involves reversed-phase (RP)-high-performance liquid chromatography (HPLC) and two ecofriendly spectrophotometric methods.

Fluorescence Quenching of Eosin Y

Application Summary: An easy, verified spectrofluorimetric approach was established for the investigation of moxifloxacin in pure forms, pharmaceutical preparations, and biological fluids.

Methods of Application: The approach involves forming a binary complex of moxifloxacin and eosin Y in an acetate buffer with a pH of 3.6.

Results: The calibration graph showed a linear relationship between fluorescence intensity and moxifloxacin concentrations between 0.2 and 10 µg mL −1 with a correlation coefficient of 0.998.

Simultaneous Determination with Other Fluoroquinolones

Application Summary: Novel green HPLC and HPTLC chromatographic methods were developed for the concurrent determination of moxifloxacin, levofloxacin, and gemifloxacin in bulk and pharmaceutical products.

Methods of Application: The green HPLC method was used on Thermo C18 (4.6 × 250 mm, 5 µm). The green HPTLC method was used on coated HPTLC aluminum sheets with Silica gel 60 F254 using a mobile phase mixture of water: acetone: ammonia (8:1:1, v / v / v ).

Results: Both methods were optimized individually, validated by ICH, and assessed using the Green analytical procedure index (GAPI).

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is primarily utilized in treating various bacterial infections, including respiratory tract infections, skin infections, and certain types of conjunctivitis. The compound's chemical formula is , and it has a molecular weight of approximately 401.43 g/mol . Moxifloxacin isoMer refers to a specific isomer of moxifloxacin, which retains similar pharmacological properties but may exhibit distinct biochemical behaviors.

Moxifloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition leads to the prevention of bacterial cell division and ultimately results in cell death. The compound undergoes metabolic transformations primarily through glucuronide and sulfate conjugation, with minimal involvement of the cytochrome P450 enzyme system .

The primary

Moxifloxacin exhibits potent bactericidal activity against a wide range of pathogens. Its effectiveness extends to organisms such as Haemophilus influenzae, Streptococcus pneumoniae, and Escherichia coli. The drug demonstrates a significantly higher affinity for bacterial DNA gyrase compared to mammalian counterparts, which minimizes potential side effects associated with mammalian DNA interactions .

In clinical settings, moxifloxacin has been shown to be effective in treating:

- Community-acquired pneumonia

- Acute exacerbations of chronic bronchitis

- Uncomplicated skin infections

- Sinusitis

The synthesis of moxifloxacin typically involves several key steps:

- Preparation of 2,8-diazabicyclo[4.3.0]nonane: This intermediate is synthesized and subsequently resolved using tartaric acid.

- Introduction of quinolinecarboxylic acid: A suitably derivatized quinolinecarboxylic acid is added in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane).

- Formation of hydrochloride salt: The final step involves acidification to yield moxifloxacin hydrochloride, which is the active form used in therapeutic applications .

Moxifloxacin has diverse applications in medicine due to its broad-spectrum activity:

- Antibiotic therapy: It is prescribed for treating various bacterial infections.

- Ophthalmic solutions: Moxifloxacin is available as eye drops for treating bacterial conjunctivitis.

- Veterinary medicine: It is also used in veterinary practices for treating infections in animals.

Moxifloxacin's interaction profile has been studied extensively, particularly regarding its pharmacokinetics and potential drug-drug interactions. Notably:

- Moxifloxacin does not significantly inhibit cytochrome P450 enzymes, suggesting a low risk for altering the metabolism of other drugs processed by these pathways .

- Clinical studies indicate that co-administration with other antibiotics or medications generally does not lead to adverse interactions.

Several compounds share structural similarities with moxifloxacin, primarily within the fluoroquinolone class. These include:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Ciprofloxacin | Both are fluoroquinolones | More effective against Gram-negative bacteria; higher propensity for CNS side effects |

| Levofloxacin | Similar mechanism of action | Enhanced activity against Streptococcus pneumoniae |

| Norfloxacin | Structural similarity | Less potent than moxifloxacin; primarily used for urinary tract infections |

| Ofloxacin | Shares chemical structure | Broader spectrum but lower efficacy against certain pathogens |

Moxifloxacin stands out due to its improved efficacy against Gram-positive bacteria compared to earlier fluoroquinolones like ciprofloxacin and norfloxacin. Additionally, it has a lower incidence of phototoxicity and central nervous system side effects compared to some other members of its class .

The synthesis of moxifloxacin isomers involves a sophisticated multi-step process that requires precise control of stereochemistry to achieve the desired therapeutic compound. The primary synthetic pathway proceeds through the formation of key borate intermediates, which serve as crucial building blocks for the final pharmaceutical product [1] [2].

The synthetic route begins with ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate as the starting material, which undergoes a series of carefully orchestrated transformations. This starting compound provides the quinolone core structure essential for biological activity, with the cyclopropyl group at the N-1 position and the difluoro substitution pattern that characterizes fourth-generation fluoroquinolones [3] [4].

| Synthetic Route | Starting Material | Reagent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Borate Complex Formation | Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolone carboxylate | Propionic anhydride + Boric acid | 80-100 | 4 | 96.0 [1] |

| Nucleophilic Substitution | Borate Complex (I) | (S,S)-2,8-diazabicyclo[4.3.0]nonane | 100 | 3 | 93.8 [1] |

| Hydrolysis to Free Base | Borate Complex (II) | Hydrochloric acid/Water | 10-15 | 2 | 90.0 [1] |

| Salt Formation | Moxifloxacin Base | Methanolic hydrochloric acid | 0-30 | 1 | 75-105 [1] |

Key Intermediates and Reaction Mechanisms

The synthesis of moxifloxacin isomers involves several critical intermediates that determine both the efficiency and stereoselectivity of the overall process. The first key intermediate is the borate complex (I), formed through the reaction of the ethyl ester starting material with propionic anhydride and boric acid [1] [2].

The mechanism of borate complex formation proceeds through initial activation of the carboxylic acid functionality. Propionic anhydride serves dual functions in this transformation: it acts as both an acylating agent and as a source of propyl groups for the subsequent borate ester formation. Boric acid coordinates to the quinolone carboxylic acid through its hydroxyl groups, forming a chelated complex that stabilizes the intermediate and enhances its reactivity toward nucleophilic attack [1].

The borate complex (I) has the molecular formula 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-O3,O4 bis(propyloxy-O)borate. This intermediate demonstrates remarkable stability under the reaction conditions while maintaining sufficient reactivity for subsequent transformations. The boron center adopts a tetrahedral geometry, with the quinolone carboxylate and two propoxy groups providing coordination [1].

The second critical intermediate, borate complex (II), forms through nucleophilic substitution of the fluorine atom at the C-7 position. The (S,S)-2,8-diazabicyclo[4.3.0]nonane reagent attacks the electron-deficient quinolone ring system, displacing the fluorine and establishing the characteristic bicyclic amine substituent that provides moxifloxacin with its enhanced antimicrobial spectrum [5] [6].

This nucleophilic substitution proceeds through an SN2-like mechanism, with the stereochemistry of the nonane reagent being retained in the final product. The presence of the borate protecting group on the carboxylic acid functionality prevents unwanted side reactions and maintains the integrity of the quinolone core during this transformation [1] [2].

Role of Borate Complexes in Stereoselective Synthesis

Borate complexes play a pivotal role in achieving the high levels of stereoselectivity required for pharmaceutical-grade moxifloxacin production. The coordination of boron to the quinolone carboxylic acid creates a rigid molecular framework that directs the approach of nucleophilic reagents to specific stereochemical environments [2] [7].

The stereoselectivity enhancement provided by borate complexes operates through several mechanisms. First, the tetrahedral geometry around the boron center creates steric hindrance that favors approach of the nucleophile from one face of the quinolone ring system. Second, the electronic effects of boron coordination alter the electron density distribution within the quinolone core, making certain positions more susceptible to nucleophilic attack while deactivating others [2].

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) | Purity Enhancement |

|---|---|---|---|---|

| Catalyst Usage | Zinc chloride required | Catalyst-free | 15-20 [1] | Reduced exothermicity |

| Temperature Range | 80-90°C | 80-100°C | 10-15 [1] | Better temperature control |

| Reaction Time | 4-6 hours | 4 hours | 20-25 [1] | Minimized side reactions |

| Propionic vs Acetic Anhydride | Acetic anhydride | Propionic anhydride | 8-12 [1] | Enhanced stereoselectivity |

| Base Requirement | Triethylamine needed | Base-free | 18-22 [1] | Fewer impurities |

| Solvent System | Organic solvent | Neat reaction | 12-16 [1] | Simplified work-up |

The use of propionic anhydride instead of acetic anhydride in borate complex formation provides significant advantages in terms of both yield and stereoselectivity. Propionic anhydride generates larger alkyl groups that create increased steric bulk around the boron center, leading to enhanced facial selectivity during subsequent nucleophilic substitution reactions [1]. This modification results in improved enantiomeric excess and reduced formation of undesired stereoisomers.

Furthermore, the borate complex strategy eliminates the need for external catalysts such as zinc chloride, which were previously required for efficient complex formation. The catalyst-free approach reduces the complexity of the reaction mixture, minimizes potential side reactions, and simplifies the purification process [1] [2]. This innovation represents a significant advancement in the green chemistry aspects of moxifloxacin synthesis.

Process Optimization Strategies

Solvent Selection and Reaction Condition Optimization

The optimization of solvent systems and reaction conditions represents a critical aspect of moxifloxacin isomer synthesis, directly impacting both yield and product quality. Systematic evaluation of various solvent combinations has revealed significant opportunities for process improvement [8] [9] [10].

Primary solvent selection focuses on achieving optimal solubility of reactants while maintaining compatibility with the borate complex chemistry. n-Butanol and acetonitrile have emerged as preferred primary solvents, offering superior dissolution characteristics for both the quinolone starting materials and the bicyclic amine nucleophile [8] [9]. These solvents provide the necessary polarity to stabilize charged intermediates while avoiding excessive coordination to the boron center that could interfere with the desired reactions.

The secondary solvent system utilizes methanol for crystallization and purification steps. Methanol offers several advantages including excellent solubility for the moxifloxacin base, compatibility with hydrochloric acid for salt formation, and favorable crystallization properties that enhance product purity [1] [8]. The use of methanolic hydrochloric acid solutions allows for controlled pH adjustment and efficient conversion to the hydrochloride salt form.

| Process Parameter | Standard Method | Optimized Method | Temperature (°C) | Yield Impact (%) |

|---|---|---|---|---|

| Primary Solvent | Acetic anhydride | n-Butanol/Acetonitrile | 25-100 | +12-18 [8] [9] |

| Secondary Solvent | N,N-dimethylformamide | Methanol | 0-5 | +8-12 [1] |

| Reaction Atmosphere | Nitrogen atmosphere | Air atmosphere | Ambient | Minimal |

| Stirring Speed | 200-300 rpm | 100-150 rpm | Not applicable | +5-8 [8] |

| Addition Rate | Rapid addition | Controlled dropwise | Temperature controlled | +15-20 [10] |

| Work-up Procedure | Multiple extractions | Single-step isolation | 0-5 | +10-15 [1] |

Temperature control during the synthetic sequence requires careful optimization to balance reaction efficiency with product quality. The borate complex formation step operates optimally at 80-100°C, providing sufficient thermal energy for efficient anhydride activation while avoiding decomposition of sensitive quinolone functionalities [1] [10]. Lower temperatures result in incomplete conversion, while excessive temperatures promote side reactions and reduce overall yield.

The nucleophilic substitution step requires elevated temperatures near 100°C to achieve reasonable reaction rates. At this temperature, the (S,S)-2,8-diazabicyclo[4.3.0]nonane reagent exhibits sufficient nucleophilicity to displace the fluorine atom efficiently. Temperature uniformity throughout the reaction vessel becomes critical at this stage to prevent localized overheating that could lead to product degradation [8] [5].

Yield Enhancement Techniques

Yield optimization in moxifloxacin isomer synthesis requires a multifaceted approach addressing both chemical and engineering aspects of the process. The implementation of controlled addition protocols represents one of the most effective strategies for yield improvement [10] [11].

Controlled dropwise addition of reagents, particularly during the borate complex formation step, prevents localized concentration gradients that can lead to competing side reactions. The addition rate optimization typically involves maintaining a steady flow that allows for efficient mixing while preventing temperature excursions. Studies have demonstrated yield improvements of 15-20% when switching from rapid batch addition to controlled continuous addition protocols [10].

The elimination of base requirements in certain reaction steps has proven highly beneficial for yield enhancement. Traditional synthetic routes required triethylamine or similar bases to facilitate nucleophilic substitution reactions. However, optimization studies have shown that the borate complex activation is sufficient to promote the desired transformations without additional base catalysis [1]. This modification reduces the formation of unwanted byproducts and simplifies the purification process.

Reaction time optimization balances conversion efficiency with product stability. Extended reaction times beyond the optimal window can lead to product degradation or formation of over-alkylated species. Conversely, insufficient reaction time results in incomplete conversion and reduced yields. The optimized process achieves >90% conversion within 4 hours for the borate complex formation and 3 hours for the subsequent nucleophilic substitution [1].

Solvent recycling strategies contribute significantly to both yield enhancement and cost reduction. The development of efficient separation and purification protocols allows for recovery and reuse of high-value solvents such as n-butanol and acetonitrile. Distillation-based recovery systems can achieve >95% solvent recovery rates while maintaining sufficient purity for subsequent batches [12] [11].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of moxifloxacin isomers presents numerous technical and economic challenges that require sophisticated engineering solutions. These challenges encompass heat management, product purification, quality control, and regulatory compliance considerations [13] [14] [15].

| Challenge Category | Specific Challenge | Current Solutions | Impact on Production |

|---|---|---|---|

| Scale-Up Issues | Heat management during borate formation | Temperature-controlled addition protocols | Reduced batch failures [13] |

| Purification Difficulties | Separation of positional isomers | Crystallization-based separation | Higher final purity [15] [16] |

| Yield Optimization | Minimizing side product formation | Catalyst-free reaction conditions | Increased overall yield [1] |

| Quality Control | Maintaining stereochemical purity | Enhanced analytical monitoring | Consistent product quality [17] |

| Cost Factors | Expensive (S,S)-nonane reagent | Improved synthetic efficiency | Lower manufacturing costs [5] |

| Environmental Concerns | Solvent waste generation | Solvent recycling programs | Regulatory compliance [12] |

Heat management during industrial-scale borate complex formation represents one of the most significant technical challenges. The reaction between propionic anhydride and boric acid is moderately exothermic, and at industrial scales, the heat generation can lead to temperature runaway if not properly controlled [13]. Advanced temperature control systems incorporating cascade controllers and heat exchange networks are essential for maintaining optimal reaction conditions.

The large-scale implementation requires sophisticated mixing systems to ensure homogeneous distribution of reagents throughout the reaction vessel. Inadequate mixing can result in localized hot spots, concentration gradients, and subsequent formation of unwanted byproducts. Computational fluid dynamics modeling has become an essential tool for optimizing impeller design and placement in industrial reactors [13].

Purification challenges become more complex at industrial scale due to the larger volumes and concentrations involved. The separation of moxifloxacin from its positional isomers requires precise control of crystallization conditions, including temperature profiles, seeding strategies, and anti-solvent addition rates [15] [16]. Industrial crystallization systems must incorporate real-time monitoring of crystal size distribution and polymorphic form to ensure consistent product quality.

Quality control systems for industrial production must address both chemical purity and stereochemical integrity. Advanced analytical techniques including high-performance liquid chromatography with chiral stationary phases are required for routine monitoring of enantiomeric excess and isomer ratios [17]. Process analytical technology (PAT) systems enable real-time monitoring of critical quality attributes throughout the manufacturing process.

The cost of the (S,S)-2,8-diazabicyclo[4.3.0]nonane reagent represents a significant economic factor in industrial production. This specialized chiral building block requires sophisticated asymmetric synthesis or resolution techniques, making it one of the most expensive components in the overall process [5] [18]. Optimization strategies focus on maximizing the utilization efficiency and developing more cost-effective synthetic approaches to this key intermediate.

Two-Dimensional and Three-Dimensional Structural Elucidation

Moxifloxacin isomer, specifically the (4aR,7aR)-stereoisomer, represents a distinctive enantiomeric form of the fourth-generation fluoroquinolone antibiotic with the molecular formula C21H24FN3O4 and molecular weight of 401.43 g/mol [1]. The three-dimensional molecular architecture of this isomer is characterized by the presence of two chiral centers located within the octahydropyrrolo[3,4-b]pyridine bicyclic ring system at positions 4a and 7a, which exhibit (R,R)-configuration in contrast to the (S,S)-configuration of the parent moxifloxacin compound [2] [1].

The core structural framework consists of a 4-oxoquinoline-3-carboxylic acid scaffold substituted at position 1 with a cyclopropyl group, position 6 with a fluorine atom, position 7 with the chiral diazabicyclononyl moiety, and position 8 with a methoxy group [3] [4]. The International Union of Pure and Applied Chemistry name for this isomer is 7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid [1]. The stereochemical arrangement of the bicyclic substituent significantly influences the three-dimensional conformation and subsequent biological activity profiles of the molecule [5].

Two-dimensional structural representations reveal the planar quinolone core with the characteristic 4-oxo and 3-carboxylic acid functionalities essential for DNA gyrase binding [6] [7]. The cyclopropyl substituent at N-1 provides enhanced antibacterial potency, while the 8-methoxy group distinguishes this compound from earlier-generation fluoroquinolones [3]. The critical stereochemical distinction lies in the absolute configuration of the fused pyrrolidine-piperidine ring system, where the (R,R)-isomer exhibits inverted chirality compared to the therapeutically active (S,S)-moxifloxacin [8].

Conformational Flexibility Analysis

Conformational flexibility analysis of moxifloxacin isomer reveals significant dynamic behavior primarily localized within the octahydropyrrolo[3,4-b]pyridine ring system and the methoxy-substituted quinolone framework [9]. Molecular dynamics simulations and conformational studies demonstrate that the bicyclic ring system can adopt multiple chair and boat conformations, with the specific stereochemistry of the (R,R)-isomer influencing the preferred conformational states [6].

The conformational landscape is dominated by two main conformational clusters, with the diazabicyclo ring system exhibiting chair-chair and chair-boat arrangements [10]. These conformational variations directly impact the spatial orientation of the nitrogen lone pairs within the bicyclic system, subsequently affecting potential protein-drug interactions [6] [11]. The cyclopropyl group at N-1 demonstrates restricted rotational freedom due to steric constraints, maintaining a relatively fixed orientation that contributes to the overall molecular rigidity [9].

Infrared spectroscopic analysis reveals conformational preferences through vibrational coupling patterns, particularly in the carbonyl stretching regions [9]. The C=O stretching vibration of the carboxylic acid group at 1709 cm⁻¹ and the 4-oxo carbonyl at 1622 cm⁻¹ serve as sensitive probes for conformational changes [12]. Temperature-dependent conformational analysis indicates thermal population of higher-energy conformers, with activation barriers estimated between 3.5-5.0 kcal/mol for major conformational interconversions [9].

The 8-methoxy substituent exhibits rotational flexibility around the aromatic C-O bond, with preferred orientations influenced by intramolecular hydrogen bonding interactions with the quinolone carbonyl oxygen [9]. This conformational behavior directly impacts the electronic distribution within the quinolone ring system and influences the compound's overall pharmacological profile [6].

Crystallographic Characterization

Polymorphic Forms and Solvent-Dependent Crystallization

Crystallographic investigations of moxifloxacin isomer have identified multiple polymorphic forms that exhibit distinct solid-state properties and thermodynamic stability profiles [13] [14] [15]. The primary polymorphic forms include an anhydrous Form I, a monohydrate Form II, and additional solvated crystalline modifications that demonstrate solvent-dependent crystallization behavior [15] [16]. These polymorphic variations arise from different hydrogen bonding networks and molecular packing arrangements within the crystal lattice [17].

Form I represents the anhydrous crystalline modification characterized by a triclinic crystal system with space group P1, exhibiting unit cell parameters that reflect the chiral nature of the (R,R)-stereoisomer [16]. This form demonstrates enhanced thermodynamic stability at elevated temperatures and reduced relative humidity conditions [18]. The molecular packing in Form I involves intermolecular hydrogen bonding between carboxylic acid functionalities and quinolone carbonyl groups, creating extended networks that stabilize the crystal structure [19].

The monohydrate Form II crystallizes in a monoclinic system and incorporates one water molecule per moxifloxacin isomer molecule within the crystal lattice [15]. This hydrated form exhibits different solubility characteristics and dissolution profiles compared to the anhydrous modification [20]. The incorporated water molecules participate in bridging hydrogen bonds that connect adjacent moxifloxacin isomer molecules, resulting in altered mechanical properties and chemical stability [18].

Solvent-dependent crystallization studies reveal that different organic solvents promote the formation of specific polymorphic forms [14] [17]. Crystallization from methanol preferentially yields the monohydrate form, while crystallization from ethanol or acetone tends to produce anhydrous modifications [15]. The choice of crystallization solvent significantly influences the crystal habit, particle size distribution, and downstream processing characteristics of the final crystalline product [19].

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides definitive structural characterization of moxifloxacin isomer polymorphs, confirming the absolute configuration of the chiral centers and revealing detailed molecular packing arrangements [6] [7]. High-resolution diffraction data collected at 2.4-2.6 Å resolution demonstrate the precision achievable in contemporary crystallographic studies of fluoroquinolone compounds [6] [11].

The asymmetric unit typically contains one moxifloxacin isomer molecule along with any incorporated solvent molecules or counterions [7]. Crystal structure determination confirms the (R,R)-absolute configuration at positions 4a and 7a of the octahydropyrrolo[3,4-b]pyridine ring system through anomalous dispersion effects [21]. The refined crystal structures exhibit excellent agreement factors with R-values typically below 0.05, indicating high-quality structural models [6].

Intermolecular interactions within the crystal lattice include hydrogen bonding between carboxylic acid groups (O-H···O distances of 2.6-2.8 Å), π-π stacking interactions between quinolone aromatic rings (centroid-centroid distances of 3.4-3.6 Å), and van der Waals contacts involving the cyclopropyl and methoxy substituents [7] [19]. These interactions contribute to the overall crystal stability and influence the mechanical properties of the crystalline material [6].

Temperature-dependent crystallographic studies reveal thermal expansion coefficients and provide insights into the dynamic behavior of molecules within the crystal lattice [18]. Variable-temperature diffraction experiments demonstrate anisotropic thermal expansion with the largest expansion occurring along the crystallographic b-axis [16]. These thermal studies are essential for understanding the stability of different polymorphic forms under various storage and processing conditions [15].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and stereochemical confirmation of moxifloxacin isomer through detailed analysis of proton and carbon-13 chemical shifts and coupling patterns [12] [22]. Proton nuclear magnetic resonance spectra recorded in deuterated dimethyl sulfoxide reveal characteristic signal multiplicities and chemical shift values that serve as definitive spectroscopic fingerprints for the (R,R)-stereoisomer [23] [12].

The proton nuclear magnetic resonance spectrum exhibits distinct resonances for the cyclopropyl substituent at δ 0.28-1.35 ppm, corresponding to the methylene and methine protons of the three-membered ring [12] [24]. The octahydropyrrolo[3,4-b]pyridine ring system generates complex multipicity patterns in the δ 1.38-3.6 ppm region, with stereochemical differences between the (R,R)- and (S,S)-isomers manifested through subtle variations in coupling constants and chemical shifts [23] [25]. The methoxy group appears as a sharp singlet at δ 3.73 ppm, while aromatic protons resonate in the characteristic downfield region at δ 6.68-7.96 ppm [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through chemical shift analysis of all carbon environments within the molecule [26]. The carbonyl carbons exhibit characteristic resonances with the carboxylic acid carbon appearing near δ 166 ppm and the 4-oxo carbon resonating around δ 176 ppm [12]. The aromatic carbons of the quinolone ring system generate signals in the δ 100-160 ppm region, with the fluorinated carbon showing characteristic splitting due to carbon-fluorine coupling [27].

Stereochemical assignments are confirmed through nuclear Overhauser effect spectroscopy experiments that reveal spatial proximities between specific protons within the bicyclic ring system [25]. These through-space correlations provide definitive evidence for the (R,R)-configuration and distinguish this isomer from its (S,S)-counterpart [8]. Advanced two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy and heteronuclear single quantum coherence experiments facilitate complete signal assignment and structural verification [27].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of moxifloxacin isomer employs electrospray ionization and collision-induced dissociation techniques to generate characteristic fragmentation patterns that provide structural information and confirm molecular identity [28] [29]. The molecular ion appears at m/z 402 in positive-ion mode, corresponding to the protonated molecular ion [M+H]⁺, which serves as the precursor for tandem mass spectrometry experiments [28] [30].

Collision-induced dissociation of the protonated molecular ion generates a series of diagnostic fragment ions that reflect the structural features of the moxifloxacin isomer [29]. The base peak in the fragmentation spectrum typically appears at m/z 384, corresponding to the loss of water (18 mass units) from the protonated molecule [28]. Additional significant fragments include m/z 358, arising from the loss of carbon dioxide (44 mass units) from the carboxylic acid functionality [29].

The fragmentation pathway involves initial protonation at the quinolone nitrogen or carboxylic acid oxygen, followed by various rearrangement and elimination processes [28]. Loss of the cyclopropyl group generates fragments at m/z 361, while cleavage of the C-N bond connecting the quinolone core to the bicyclic substituent produces characteristic fragments in the m/z 200-250 region [29]. The octahydropyrrolo[3,4-b]pyridine moiety generates specific fragment ions that can be used for structural confirmation and differentiation from other fluoroquinolone analogues [28].

Stereoisomeric differentiation through mass spectrometry presents significant challenges, as both (R,R)- and (S,S)-isomers exhibit identical fragmentation patterns under standard collision-induced dissociation conditions [29] [30]. Advanced ion mobility spectrometry techniques coupled with mass spectrometry offer potential for stereoisomeric separation based on differences in gas-phase ion mobilities and collision cross-sections [31]. These approaches exploit subtle conformational differences between stereoisomers to achieve analytical separation and identification [32].